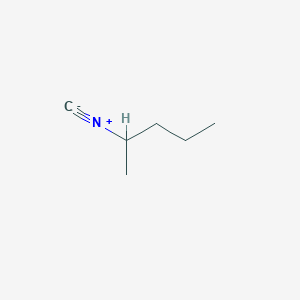

2-Pentyl isocyanide

Description

The exact mass of the compound 2-Pentyl isocyanide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Pentyl isocyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentyl isocyanide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-isocyanopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-4-5-6(2)7-3/h6H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOPGKXKHYQXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399139 | |

| Record name | 2-Pentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355377-26-3 | |

| Record name | 2-Pentyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pentyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 2-Pentyl Isocyanide: A Comprehensive Technical Guide

Executive Summary

2-Pentyl isocyanide (CAS: 355377-26-3)[1] is a sterically encumbered, branched aliphatic isocyanide that serves as a critical C1 building block in multicomponent reactions (MCRs) such as the Ugi and Passerini reactions, as well as a versatile ligand in organometallic chemistry. Its unique electronic properties, characterized by a divalent carbenoid carbon, enable it to act simultaneously as a nucleophile and an electrophile. This whitepaper details a robust, scalable synthetic route to 2-pentyl isocyanide via the dehydration of N-(2-pentyl)formamide, providing mechanistic insights, self-validating experimental protocols, and comprehensive spectroscopic characterization data.

Retrosynthetic Strategy and Mechanistic Rationale

While the classic Hofmann carbylamine reaction (treating a primary amine with chloroform and sodium hydroxide) can generate isocyanides, it is notoriously low-yielding for sterically hindered aliphatic substrates and produces harsh, difficult-to-purify reaction mixtures[2].

The modern standard for synthesizing aliphatic isocyanides is the two-step formylation-dehydration sequence[3].

-

Step 1: Formylation. 2-Aminopentane is reacted with a formylating agent (typically ethyl formate) to yield N-(2-pentyl)formamide. This step is highly atom-economical and proceeds quantitatively.

-

Step 2: Dehydration. The formamide is dehydrated using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (TEA).

Causality of Reagent Selection: POCl₃ is selected over other dehydrating agents (like Burgess reagent or triphosgene) due to its high electrophilicity, which rapidly activates the formamide carbonyl oxygen. TEA acts as both an acid scavenger and a base to facilitate the double elimination process. The reaction is strictly maintained at 0 °C to prevent the polymerization of the highly reactive isocyanide product and to suppress the formation of unwanted nitrile isomers.

Mechanistic pathway of POCl3-mediated formamide dehydration to 2-pentyl isocyanide.

Experimental Methodology: Self-Validating Protocol

The following protocol is engineered with built-in validation checkpoints to ensure high fidelity and yield.

Phase 1: Synthesis of N-(2-Pentyl)formamide

-

Setup: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser, add 2-aminopentane (1.0 eq, 100 mmol) and ethyl formate (3.0 eq, 300 mmol).

-

Reaction: Heat the mixture to reflux (approx. 55 °C) for 16 hours.

-

Validation Checkpoint: Monitor via TLC (Ninhydrin stain). The disappearance of the primary amine spot indicates complete conversion.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess ethyl formate and ethanol by-product, yielding the formamide as a viscous oil.

-

Rationale: Complete removal of protic solvents is critical, as they will violently react with POCl₃ in the next step.

-

Phase 2: Dehydration to 2-Pentyl Isocyanide

-

Setup: Dissolve the crude N-(2-pentyl)formamide in anhydrous dichloromethane (DCM, 150 mL) under an argon atmosphere. Add triethylamine (3.5 eq, 350 mmol). Cool the flask to exactly 0 °C using an ice-brine bath.

-

Reagent Addition: Dissolve POCl₃ (1.2 eq, 120 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes.

-

Rationale: The reaction is highly exothermic; dropwise addition prevents thermal runaway and subsequent product degradation.

-

-

Reaction: Stir the heterogeneous mixture (TEA·HCl salts will precipitate) at 0 °C for 2 hours.

-

Quenching (Critical Step): Slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous sodium carbonate (200 mL) at 0 °C.

-

Rationale: The basic quench neutralizes excess POCl₃ and prevents acid-catalyzed hydrolysis of the newly formed isocyanide back to the formamide.

-

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via vacuum distillation to afford pure 2-pentyl isocyanide.

Step-by-step experimental workflow for the synthesis of 2-pentyl isocyanide.

Spectroscopic Characterization

Accurate characterization of 2-pentyl isocyanide relies on identifying the unique signatures of the isocyano group. Aliphatic isocyanides generally exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm⁻¹[4].

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) | Description |

| -N≡C Stretch | ~2140 - 2145 | Strong, sharp, characteristic isocyanide stretch. |

| C-H Stretch (sp³) | 2960 - 2870 | Aliphatic C-H stretching vibrations. |

-

Self-Validation via IR: The absence of a broad N-H stretch (3200-3400 cm⁻¹) and a strong C=O stretch (~1670 cm⁻¹) confirms the complete consumption of the formamide intermediate.

Table 2: Nuclear Magnetic Resonance (NMR) Data NMR spectroscopy provides definitive proof of the isocyanide carbon. Due to the coupling with the quadrupolar ¹⁴N nucleus (spin I = 1), the isocyanide carbon appears as a distinct 1:1:1 triplet[4].

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling / Assignment |

| ¹H NMR (CDCl₃) | 3.60 - 3.75 | Multiplet | 1H, CH-N (shifted downfield by the -NC group) |

| ¹H NMR (CDCl₃) | 1.30 - 1.60 | Multiplet | 4H, -CH₂-CH₂- (aliphatic chain) |

| ¹H NMR (CDCl₃) | 1.25 | Doublet | 3H, CH₃ adjacent to CH-N |

| ¹H NMR (CDCl₃) | 0.95 | Triplet | 3H, terminal -CH₃ |

| ¹³C NMR (CDCl₃) | ~156.5 | Triplet | -N≡C carbon (¹J_CN ≈ 5-8 Hz) |

| ¹³C NMR (CDCl₃) | ~50.2 | Singlet | CH carbon attached to N |

Reactivity and Applications in Research

2-Pentyl isocyanide is widely utilized in transition-metal catalysis and multicomponent chemistry. In palladium-catalyzed insertions, the steric bulk and electron density of the isocyanide dictate its reactivity. According to computational studies utilizing Wiberg bond indices (WBIs), the bond order of the isocyanide group in 2-pentyl isocyanide (WBI = 2.428) is slightly lower than that of tert-butyl isocyanide (WBI = 2.434), which directly influences its insertion kinetics and chemoselectivity in amidine synthesis[5].

Safety, Handling, and Storage

-

Toxicity and Odor: Like most low-molecular-weight isocyanides, 2-pentyl isocyanide possesses an extremely pungent, penetrating, and offensive odor. All operations, including workup and distillation, must be conducted in a high-performance fume hood[2].

-

Storage: The compound should be stored in a tightly sealed, dark glass container under an inert atmosphere (argon or nitrogen) at 2–8 °C to prevent gradual polymerization.

-

Decontamination: Glassware contaminated with isocyanides should be rinsed with a dilute solution of methanolic hydrochloric acid to hydrolyze the isocyanide to the corresponding odorless formamide/amine before washing.

References

-

BenchChem. "Spectroscopic Profile of N-Propyl Isocyanide: A Technical Guide."4

-

BenchChem. "Hexyl Isocyanide|Research Chemical|Building Block."3

-

Smolecule. "Buy Isopropyl isocyanide | 598-45-8."2

-

ACS Omega. "Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion." 5

-

Calpaclab. "2-Pentyl isocyanide, min 95%, 1 gram - Lab Supplies." 1

Sources

Molecular Architecture and Synthetic Utility of 2-Pentyl Isocyanide: A Comprehensive Technical Guide

Executive Summary

2-Pentyl isocyanide (also known as 2-isocyanopentane or 1-methylbutyl isocyanide) is a highly versatile aliphatic isonitrile. Serving as a critical building block in modern organic synthesis, it is widely deployed in multicomponent reactions (MCRs), transition metal coordination chemistry, and the assembly of complex peptidomimetics for drug discovery. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic protocols, and advanced applications in pharmaceutical development.

Molecular Architecture & Physicochemical Profiling

The defining structural feature of 2-pentyl isocyanide is its terminal isocyano group (–N≡C), which possesses a unique electronic architecture. The isocyanide carbon is formally divalent, exhibiting both nucleophilic (due to the lone pair on the carbon) and electrophilic (via low-lying π-antibonding orbitals) characteristics. This dual reactivity is the fundamental driver of its participation in α-addition reactions.

The steric and electronic profile of the 2-pentyl aliphatic chain directly influences the electron density of the functional group. Computational studies evaluating the Wiberg Bond Indices (WBIs) based on natural atomic orbitals demonstrate that 2-pentyl isocyanide has a WBI of 2.428 ([1]). This indicates a slightly lower bond order compared to highly sterically hindered variants like tert-butyl isocyanide (WBI = 2.434), which directly impacts its insertion efficiency and reactivity profile in transition-metal-catalyzed amidine syntheses ([1]).

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-Pentyl Isocyanide

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁N | [2] |

| Molecular Weight | 97.16 g/mol | [2] |

| Exact Mass | 97.0891 Da | [2] |

| XLogP3 (Lipophilicity) | 1.6 | [2] |

| Topological Polar Surface Area | 4.4 Ų | [2] |

| Wiberg Bond Index (Isocyanide) | 2.428 | [1] |

Experimental Protocols: Synthesis of 2-Pentyl Isocyanide

The synthesis of aliphatic isocyanides requires strict anhydrous conditions and precise temperature control to prevent the hydrolysis of the highly sensitive isocyano group back into a formamide. The following self-validating protocol outlines the dehydration of N-(2-pentyl)formamide using phosphorus oxychloride (POCl₃).

Step-by-Step Methodology

-

Formylation (Pre-step): React 2-pentylamine with excess ethyl formate under reflux to yield N-(2-pentyl)formamide.

-

Causality: Ethyl formate acts as both the solvent and the formylating agent, installing the necessary carbonyl carbon that will subsequently be dehydrated to form the terminal isocyanide.

-

-

Dehydration Setup: Dissolve the purified N-(2-pentyl)formamide in anhydrous dichloromethane (DCM) and add 3.0 equivalents of triethylamine (Et₃N). Cool the mixture to 0 °C under an inert argon atmosphere.

-

Causality: Et₃N is required as a base to neutralize the HCl generated during the reaction. The inert atmosphere and low temperature prevent side reactions and the thermal degradation of highly reactive intermediates.

-

-

POCl₃ Addition: Dropwise add 1.2 equivalents of POCl₃ over 30 minutes, strictly maintaining the internal temperature below 5 °C.

-

Causality: POCl₃ is a potent dehydrating agent. Slow addition controls the highly exothermic dehydration process, ensuring the formamide oxygen is abstracted without decomposing the resulting isocyanide.

-

-

Quenching & Workup: Pour the reaction mixture into an ice-cold, saturated aqueous solution of sodium carbonate (Na₂CO₃). Extract the aqueous layer with DCM.

-

Causality: Isocyanides are exceptionally sensitive to acidic environments and will rapidly hydrolyze. A strongly basic quench neutralizes all residual acid and stabilizes the 2-pentyl isocyanide product.

-

-

Validation & Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via vacuum distillation.

-

Validation System: Confirm the product via Infrared (IR) spectroscopy. A successful and pure synthesis will exhibit a strong, sharp absorption band at ~2140 cm⁻¹, which is the definitive characteristic of the –N≡C stretching vibration.

-

Diagram 1: Step-by-step synthetic workflow for the preparation of 2-pentyl isocyanide.

Applications in Drug Development: The Ugi 4-Component Reaction

In pharmaceutical drug discovery, 2-pentyl isocyanide is frequently deployed in the Ugi 4-Component Reaction (U-4CR) to rapidly assemble diverse peptidomimetic libraries and zwitterionic macrocyclization precursors ([3]). The U-4CR condenses an aldehyde, a primary amine, a carboxylic acid, and an isocyanide into a bis-amide scaffold in a single, highly atom-economical step.

Step-by-Step Methodology

-

Imine Formation: Combine equimolar amounts of an aldehyde and a primary amine in a polar protic solvent (e.g., 2,2,2-trifluoroethanol or methanol) at room temperature. Stir for 2 hours.

-

Causality: Protic solvents stabilize the zwitterionic intermediates. Pre-forming the imine ensures that the subsequent nucleophilic attack by the isocyanide occurs on the activated iminium ion rather than the starting aldehyde (which would undesirably trigger the Passerini side-reaction).

-

-

Isocyanide & Acid Addition: Add 1.0 equivalent of the carboxylic acid and 1.0 equivalent of 2-pentyl isocyanide to the mixture.

-

Causality: The isocyanide undergoes an α-addition to the iminium ion, generating a highly reactive nitrilium intermediate. This intermediate is immediately trapped by the carboxylate anion.

-

-

Mumm Rearrangement: Stir the reaction at room temperature for 12–24 hours.

-

Causality: The trapped intermediate forms an acyl isourea, which undergoes a spontaneous, irreversible Mumm rearrangement (an intramolecular acyl transfer). This irreversible step provides the thermodynamic driving force for the entire reaction, yielding the stable bis-amide.

-

-

Validation System: Monitor the reaction via LC-MS. The complete disappearance of the imine mass peak and the appearance of the exact mass corresponding to the Ugi bis-amide product confirms reaction completion and structural integrity.

Diagram 2: Mechanistic pathway of the Ugi 4-Component Reaction using 2-pentyl isocyanide.

Coordination Chemistry & Radiopharmaceuticals

Beyond organic synthesis, 2-pentyl isocyanide serves as a powerful ligand in transition metal coordination chemistry. Because the isocyano group acts as both a strong σ-donor and a π-acceptor, it is highly effective at stabilizing metals in low oxidation states.

The International Atomic Energy Agency (IAEA) has extensively documented its use in the development of Technetium-99m (Tc-99m) radiopharmaceuticals ([4]). In these medical imaging applications, 2-pentyl isocyanide (designated as ligand M4 in IAEA protocols) coordinates to novel Tc-99m cores to form stable, single-complex species. These complexes are evaluated for targeted in vivo molecular imaging, where the specific lipophilicity (XLogP3 = 1.6) of the 2-pentyl chain is leveraged to tune the biodistribution and blood-brain barrier permeability of the resulting radiotracer ([4]).

References

-

Title: 2-Pentyl isocyanide | C6H11N | CID 4084558 Source: PubChem (National Institutes of Health) URL: [Link]

-

Title: Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion Source: ACS Omega URL: [Link]

- Title: ES2634431T3 - Cyclic amino acid molecules and preparation procedures thereof Source: Google Patents URL

-

Title: Labelling of small biomolecules using novel technetium-99m cores (Technical Reports Series No. 459) Source: International Atomic Energy Agency (IAEA) URL: [Link]

Sources

stability and storage conditions for 2-pentyl isocyanide

An In-depth Technical Guide to the Stability and Storage of 2-Pentyl Isocyanide

Introduction

Isocyanides, or isonitriles, are a unique class of organic compounds characterized by the functional group -N⁺≡C⁻. Their fascinating electronic structure, exhibiting both nucleophilic and electrophilic character at the carbon terminus, imparts them with remarkable reactivity, making them invaluable building blocks in organic synthesis.[1] This dual nature is elegantly exploited in various multicomponent reactions, such as the Ugi and Passerini reactions, which allow for the rapid construction of complex molecular scaffolds from simple precursors.[2][3] 2-Pentyl isocyanide, a representative aliphatic isocyanide, serves as a versatile reagent in these transformations.

However, the very reactivity that makes isocyanides synthetically useful also predisposes them to degradation if not stored and handled correctly. Ensuring the long-term stability and purity of 2-pentyl isocyanide is paramount for reproducible experimental outcomes and laboratory safety. This guide provides a comprehensive overview of the factors influencing the stability of 2-pentyl isocyanide, detailed protocols for its optimal storage and handling, and methods for assessing its purity over time, grounded in established chemical principles.

Physicochemical Properties of 2-Pentyl Isocyanide

A foundational understanding of the physical and chemical properties of 2-pentyl isocyanide is essential for its proper management in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | 2-isocyanopentane | [4] |

| Molecular Formula | C₆H₁₁N | [4][5][6] |

| Molecular Weight | 97.16 g/mol | [4][5][6] |

| CAS Number | 355377-26-3 | [4][5][6] |

| Appearance | Flammable liquid | [4] |

| Hazards | Flammable, Toxic if swallowed, Toxic in contact with skin | [4] |

| IR Spectroscopy | Strong C≡N stretch approx. 2110–2165 cm⁻¹ | [7] |

Core Principles of 2-Pentyl Isocyanide Stability and Decomposition

The stability of 2-pentyl isocyanide is contingent on mitigating several key degradation pathways. Its unique electronic structure, best described by two resonance forms, dictates its reactivity.[2]

R−N⁺≡C⁻ ↔ R−N=C:

This carbenoid character makes the terminal carbon susceptible to attack by electrophiles and insertion reactions. The primary routes of decomposition are hydrolysis, thermal isomerization, and oxidation.

Hydrolytic Decomposition

Isocyanides are generally stable under basic conditions but are highly susceptible to acid-catalyzed hydrolysis.[2][8] In the presence of aqueous acid, 2-pentyl isocyanide will readily hydrolyze to form N-(pentan-2-yl)formamide. This is often the most common degradation pathway encountered during storage or in reaction workups if conditions are not carefully controlled.

Reaction: CH₃CH₂CH₂CH(NC)CH₃ + 2H₂O --(H⁺)--> CH₃CH₂CH₂CH(NHCHO)CH₃ + H₂O[8][9][10]

The implication for storage is critical: exposure to moisture and acidic contaminants must be strictly avoided.

Thermal Isomerization and Polymerization

At significantly elevated temperatures (e.g., >200°C), alkyl isocyanides can undergo thermal rearrangement to their more stable nitrile isomers.[10] For 2-pentyl isocyanide, this would result in the formation of 2-cyanopentane. While not a typical concern at standard storage temperatures, this pathway underscores the importance of avoiding excessive heat.

Isomerization: CH₃CH₂CH₂CH(NC)CH₃ --(Heat)--> CH₃CH₂CH₂CH(CN)CH₃[10]

Furthermore, the presence of Lewis or Brønsted acids can catalyze the polymerization of isocyanides.[2] This highlights another reason to exclude acidic impurities from the storage environment.

Oxidative and Photochemical Degradation

Alkyl isocyanides can react with certain oxidizing agents. For instance, reaction with ozone or mercuric oxide will convert the isocyanide to the corresponding isocyanate.[10] Therefore, storage away from strong oxidizers is necessary. Additionally, some isocyanides can be promoted to an excited state by visible light, which can induce other reactions, suggesting that protection from light is a prudent storage measure.[11]

Recommended Storage and Handling Protocols

A self-validating system for storing 2-pentyl isocyanide relies on a strict protocol that minimizes exposure to agents that promote degradation. The following recommendations are synthesized from safety data for isocyanides and analogous reactive chemicals.[12][13]

Optimal Storage Conditions

To ensure maximum shelf-life and purity, 2-pentyl isocyanide should be stored according to the conditions summarized below.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows potential decomposition and polymerization pathways.[13] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[12][14] |

| Light | Amber/Opaque Container | Protects against potential photochemical degradation.[11][15] |

| Container | Tightly sealed, chemically resistant glass | Prevents leakage and contamination. The container must be sealed to prevent moisture ingress.[15][16][17] |

| Incompatibilities | Acids, Water, Strong Oxidizing Agents, Alcohols | Prevents hydrolysis, polymerization, and oxidation reactions.[2][10][15] |

Experimental Protocol: Handling and Aliquoting

All handling must be performed in a well-ventilated chemical fume hood by personnel wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[12][13]

Objective: To safely transfer and aliquot 2-pentyl isocyanide while maintaining an inert atmosphere.

Methodology:

-

Preparation: Before opening, allow the refrigerated container of 2-pentyl isocyanide to equilibrate to ambient temperature within a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold chemical.

-

Inert Atmosphere: Conduct all transfers under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or within a glovebox.

-

Opening: Briefly remove the container cap. If it has a septum-sealed cap, use a syringe that has been purged with inert gas for liquid transfer.

-

Aliquoting: Using a clean, dry syringe or cannula, withdraw the desired volume of the isocyanide.

-

Transfer: Dispense the liquid into a clean, dry, and inert-gas-flushed receiving flask.

-

Resealing: Securely recap the primary container. Before returning to refrigerated storage, it is best practice to flush the headspace with dry inert gas and wrap the cap seal with Parafilm® as an extra barrier against moisture.

-

Cleanup: Quench any residual isocyanide on tips or in syringes by rinsing with a dilute solution of aqueous acid (e.g., 1M HCl) in the fume hood, which converts the odorous isocyanide into the corresponding formamide.[2]

Storage Decision Workflow

The following diagram outlines the decision-making process for the proper storage of 2-pentyl isocyanide upon receipt and after each use.

Caption: Decision workflow for the proper storage of 2-pentyl isocyanide.

Monitoring Stability and Quality Control

Regularly assessing the purity of 2-pentyl isocyanide is a cornerstone of a self-validating storage system.

Protocol: Purity Assessment by FT-IR Spectroscopy

Objective: To quickly screen for the presence of the isocyanide functional group and detect significant hydrolytic degradation.

Methodology:

-

Sample Preparation: Prepare a thin film of the 2-pentyl isocyanide sample between two salt plates (NaCl or KBr) or use an ATR-FTIR spectrometer.

-

Data Acquisition: Acquire the infrared spectrum from 4000 cm⁻¹ to 600 cm⁻¹.

-

Analysis:

-

Confirm Identity: Look for a very strong, sharp absorption peak characteristic of the isocyanide C≡N stretch, typically appearing around 2140 cm⁻¹.[7]

-

Check for Degradation: The primary indicator of hydrolysis is the appearance of peaks associated with a secondary amide (the N-(pentan-2-yl)formamide product). Look for a strong C=O (amide I) stretch around 1650-1680 cm⁻¹ and an N-H bend (amide II) around 1520-1550 cm⁻¹. The absence of these peaks suggests the sample is free from significant hydrolytic contamination.

-

Comprehensive Purity Analysis by NMR and GC-MS

For a more quantitative assessment, ¹H NMR, ¹³C NMR, and GC-MS are recommended.

-

¹H NMR: The spectrum of pure 2-pentyl isocyanide should be clean and show the expected multiplets for the pentyl chain. The appearance of a new set of signals, particularly a doublet around 8.0-8.2 ppm (the formyl proton) and a new N-H signal, would indicate formamide formation.

-

GC-MS: This technique is highly effective for detecting volatile impurities. A single peak with the correct mass spectrum (m/z = 97.16 for the molecular ion) confirms high purity. The presence of other peaks could indicate degradation products (e.g., N-(pentan-2-yl)formamide) or the nitrile isomer.

Safety Considerations

2-Pentyl isocyanide is classified as a hazardous substance and must be handled with care.

-

Toxicity: It is toxic if swallowed or if it comes into contact with the skin.[4]

-

Flammability: The liquid and its vapor are flammable.[4] Keep away from ignition sources.[13]

-

Odor: Like most volatile isocyanides, it has an extremely powerful and unpleasant odor.[7][18] All manipulations must be conducted in an efficient chemical fume hood to prevent inhalation and contamination of the laboratory.

By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of 2-pentyl isocyanide, leading to safer laboratory practices and more reliable, reproducible scientific results.

References

-

PubChem. (n.d.). 2-Pentyl isocyanide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Isocyanide. Retrieved from [Link]

-

Lab Supplies. (n.d.). 2-Pentyl isocyanide, min 95%, 1 gram. Retrieved from [Link]

-

Isocyanate.cn. (n.d.). [Chemical Knowledge]:Specification for storage and transport of isocyanates. Retrieved from [Link]

-

Transport Canada. (2025, August 11). Isocyanates – A family of chemicals. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). THE ISOCYANATES. Retrieved from [Link]

-

Embibe. (2023, January 25). Chemical Properties of Cyanides & Isocyanides: Formula, Reactions. Retrieved from [Link]

-

CK-12 Foundation. (n.d.). Chemical Properties of Alkyl Isocyanides. Retrieved from [Link]

-

Cargo Handbook. (n.d.). Isocyanate. Retrieved from [Link]

-

Patil, P., Ahmadian-Moghaddam, M., & Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6902-6912. Retrieved from [Link]

-

S. C. A. de Sousa, J., D. M. d. Santos, E., & F. da Silva, F. (2021). Medicinal Chemistry of Isocyanides. Chemical Reviews, 121(15), 9383-9423. Retrieved from [Link]

-

Vedantu. (2024, July 2). Hydrolysis of alkyl isocyanide yields A Primary amine. Retrieved from [Link]

-

Chemistry Learner. (2025, September 18). Isocyanide: Formula, Structure, Synthesis, and Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL ISOCYANIDE. Coll. Vol. 5, p.189 (1973); Vol. 46, p.13 (1966). Retrieved from [Link]

-

Thermo Fisher Scientific. (2010, April 29). SAFETY DATA SHEET: p-Toluenesulfonyl isocyanate. Retrieved from [Link]

-

Huntsman Building Solutions. (n.d.). Isocyanate Component A - Safety Data Sheet. Retrieved from [Link]

-

Mondal, M., & Reiser, O. (2023). Visible Light-Induced Decomposition of Acyl Peroxides Using Isocyanides: Synthesis of Heteroarenes by Radical Cascade Cyclization. The Journal of Organic Chemistry, 88(10), 6527-6536. Retrieved from [Link]

Sources

- 1. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Pentyl isocyanide | C6H11N | CID 4084558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. scbt.com [scbt.com]

- 7. Isocyanide: Formula, Structure, Synthesis, and Reactions [chemistrylearner.com]

- 8. Hydrolysis of alkyl isocyanide yields A Primary amine class 12 chemistry CBSE [vedantu.com]

- 9. embibe.com [embibe.com]

- 10. ck12.org [ck12.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. michigan.gov [michigan.gov]

- 16. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 17. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Carbenic Renaissance: A Technical Guide to the Reactivity of the Isocyano Functional Group

Executive Summary

Historically maligned for their pungent odors and perceived instability, isocyanides (isonitriles, R-N≡C) have undergone a renaissance in modern organic synthesis and drug discovery. Characterized by a unique divalent carbon atom, the isocyano functional group acts as a versatile synthon capable of undergoing simultaneous nucleophilic and electrophilic attacks. This whitepaper explores the fundamental electronic structure of isocyanides, details the mechanistic causality behind Isocyanide-Based Multicomponent Reactions (IMCRs), and provides field-proven, self-validating protocols for their application in generating complex peptidomimetics and metalloprotein inhibitors.

Electronic Structure and the α-Addition Paradigm

The reactivity of the isocyano group is dictated by its unusual electronic structure, which is best described by two resonance contributors: a zwitterionic linear form ( R−N+≡Cˉ ) and a carbenic bent form ( R−N¨=C: ). The terminal carbon atom possesses both a lone pair of electrons (making it a nucleophile) and an empty p-orbital (making it an electrophile).

This amphiphilic nature allows the isocyanide carbon to react with both electrophiles and nucleophiles at the same atom, a process known as α-addition [1].

Fundamental α-addition mechanism of the isocyano functional group.

In a typical α-addition sequence, the isocyanide first attacks an electrophile (such as a proton or an activated iminium ion) to form a highly reactive nitrilium ion intermediate[2]. This intermediate is subsequently trapped by a nucleophile (such as a carboxylate), leading to a stable α-adduct that often undergoes further rearrangement[2].

Isocyanide-Based Multicomponent Reactions (IMCRs)

The ability of isocyanides to assemble multiple diverse building blocks in a single operation has made them indispensable in combinatorial chemistry. The two foundational IMCRs are the Passerini and Ugi reactions.

The Passerini Three-Component Reaction (P-3CR)

Discovered in 1921, the P-3CR combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide[2].

-

Mechanistic Causality: The reaction is highly accelerated in aprotic solvents (e.g., dichloromethane)[2]. This is because the mechanism relies on the formation of a hydrogen-bond-mediated noncovalent molecular pair between the carboxylic acid and the carbonyl compound. Protic solvents would disrupt this pre-assembly, whereas aprotic environments preserve the complex, allowing the isocyanide to attack the activated carbonyl carbon stereoselectively[1].

The Ugi Four-Component Reaction (U-4CR)

Introduced in 1959, the U-4CR expands upon the Passerini framework by introducing a primary amine, resulting in the formation of an α-acylamino amide (a peptidomimetic scaffold)[3].

-

Mechanistic Causality: Unlike the P-3CR, the Ugi reaction thrives in polar protic solvents like methanol or 2,2,2-trifluoroethanol[2]. The protic solvent hydrogen-bonds with the intermediate imine, enhancing its electrophilicity, and subsequently stabilizes the highly polar nitrilium ion intermediate[4]. The driving force of the U-4CR is the irreversible final step: an intramolecular acyl transfer known as the Mumm rearrangement, which converts the unstable α-adduct into a thermodynamically stable amide[3].

Mechanistic workflow of the Ugi four-component reaction (U-4CR).

Comparative Reactivity: Alkyl vs. Aryl Isocyanides

The reactivity of the isocyano group is heavily modulated by its substituent (R-group). Understanding the electronic and steric differences between alkyl and aryl isocyanides is critical for rational reaction design[5].

Quantitative Data Summary:

| Property | Alkyl Isocyanides (e.g., tert-butyl isocyanide) | Aryl Isocyanides (e.g., phenyl isocyanide) |

| Nucleophilicity | High (Inductive electron donation from the alkyl chain enriches the carbon lone pair)[5] | Low (Delocalization of the carbon lone pair into the aromatic π-system)[5] |

| U-4CR Reaction Rate | Fast (Facilitates highly efficient attack on the iminium ion)[5] | Slow (Requires longer reaction times or elevated temperatures)[5] |

| Typical U-4CR Yields | 70% – 95%[5] | 30% – 60%[5] |

| Steric Profile | Highly variable; bulky groups (e.g., tert-butyl) can dictate stereochemical outcomes[5] | Planar, but ortho-substituents can severely hinder the approach of electrophiles[6] |

Metalloprotein Targeting in Drug Discovery

Beyond multicomponent reactions, the isocyano group possesses strong coordinating properties, acting as both a robust σ-donor and a π-acceptor[7]. Historically underutilized in medicinal chemistry due to fears of metabolic instability, recent literature has vindicated the isocyanide group as a highly stable, unconventional pharmacophore[7].

Because isocyanides are generally inert toward water, thiols, and amines at physiological pH, they can safely navigate the intracellular environment[7]. They are now being strategically deployed as metal-coordinating warheads to design covalent inhibitors targeting the active sites of metalloproteins[7]. The terminal carbon atom binds tightly to transition metals (such as iron or zinc in metalloenzymes), effectively neutralizing the protein's catalytic function[7].

Experimental Methodology: Self-Validating Ugi-4CR Protocol

To ensure high yields and minimize side reactions (such as the competing Passerini reaction), the Ugi reaction must be executed with precise chronological additions. The following protocol outlines a standard, self-validating workflow for the synthesis of an α-acylamino amide[5][8].

Step-by-Step Protocol

-

Imine Pre-Formation:

-

Action: To a round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) dissolved in 5.0 mL of high-purity Methanol (MeOH)[5]. Stir at room temperature for 20 minutes[5].

-

Causality & Validation: Pre-forming the imine is the primary self-validating step. By allowing the amine and aldehyde to condense first, you exhaust the free aldehyde, completely preventing the competing Passerini reaction (which requires free aldehyde, acid, and isocyanide)[2]. Validation is achieved via Thin-Layer Chromatography (TLC); the disappearance of the aldehyde spot confirms complete imine formation.

-

-

Acid Addition:

-

Action: Add the carboxylic acid (1.0 mmol) to the stirring imine solution[5]. Stir for an additional 5 minutes.

-

Causality: The acid serves a dual purpose: it protonates the imine to form a highly electrophilic iminium ion, and it provides the carboxylate nucleophile required to trap the subsequent nitrilium intermediate[3].

-

-

Isocyanide Addition:

-

Action: Dropwise, add the alkyl isocyanide (1.0 mmol) to the reaction mixture[5]. Seal the flask and stir at room temperature for 24–48 hours[5].

-

Causality & Validation: The isocyanide is added last to ensure it reacts exclusively with the activated iminium ion[5]. Self-Validation: Alkyl isocyanides possess a distinct, highly penetrating odor. The reaction acts as its own sensory indicator; the complete dissipation of the foul odor from the reaction vessel is a reliable, real-time indicator that the isocyanide has been fully consumed and converted into the odorless peptidomimetic product.

-

-

Isolation and Purification:

-

Action: Remove the methanol under reduced pressure[5]. Purify the crude residue via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient[5][8].

-

Causality: The Mumm rearrangement is thermodynamically driven and irreversible, meaning the final product is highly stable and easily withstands standard silica gel purification without degradation[3].

-

References

- A Comparative Guide to the Reactivity of Alkyl and Aryl Isocyanides for Researchers and Drug Development Professionals Benchchem

- Medicinal Chemistry of Isocyanides Chemical Reviews - ACS Public

- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles MDPI

- Ugi Multicomponent Reaction Organic Syntheses

- Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics Beilstein Journal of Organic Chemistry

- Ugi Reaction Alfa Chemistry

- Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography The Journal of Organic Chemistry - ACS Public

- .alpha.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. orgsyn.org [orgsyn.org]

The Chemical Biology of Natural Isocyanides: Biosynthesis, Ecology, and Therapeutic Potential

Executive Summary

For decades, the isocyanide (isonitrile, R-N≡C) functional group was considered a purely synthetic curiosity, notorious for its pungent odor and unique reactivity. This paradigm shifted in 1950 with the discovery of xanthocillin from the fungus Penicillium notatum[1]. Today, natural isocyanides represent a rapidly expanding class of secondary metabolites with over 200 distinct compounds identified across marine and terrestrial ecosystems[2][3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the chemical ecology, biosynthetic logic, and drug development potential of these fascinating molecules. Furthermore, this guide provides field-proven, reactivity-guided protocols designed to overcome the inherent analytical challenges associated with isocyanide isolation.

Chemical Ecology and Mechanism of Action

The biological utility of the isocyanide moiety stems from its unique electronic structure. The isocyanide carbon acts as a potent σ-donor and π-acceptor, granting these molecules an exceptional affinity for transition metals. This metal-coordinating property dictates their ecological functions and pharmacological mechanisms:

-

Antibiotic Activity via Metalloenzyme Disruption: Xanthocillin X exhibits potent, broad-spectrum antibacterial properties. Rather than targeting standard ribosomal or cell wall proteins, it directly sequesters heme, disrupting cellular iron homeostasis and inhibiting the critical iron-dependent enzyme porphobilinogen synthase (PbgS)[4].

-

Pathogen Virulence and Metal Scavenging: In pathogenic bacteria like Mycobacterium tuberculosis and Streptomyces species, isonitrile lipopeptides (INLPs) function as "chalkophores." These specialized chelators sequester essential metals like copper and iron, maintaining pathogen respiration and virulence under host-induced metal starvation conditions[2][5].

-

Marine Defense Mechanisms: Marine sponges (e.g., Acanthella spp.) produce complex terpenoid isocyanides such as kalihinol A. These compounds serve as chemical defenses and exhibit potent antimalarial and antiplasmodial activities by dysregulating heme coordination within parasites[3][4].

The Biosynthetic Logic of the Isocyanide Moiety

Constructing the thermodynamically challenging C-N≡C linkage requires highly specialized enzymatic machinery. Nature has evolved two distinct, convergent biosynthetic pathways to install this functional group[2].

Pathway A: The IsnA/IsnB Condensation Pathway

Predominant in cyanobacteria and fungi, this pathway utilizes an isonitrile synthase (IsnA) to catalyze the condensation of an amino acid (typically L-tryptophan or L-tyrosine) with the C2 carbonyl of ribulose-5-phosphate[6]. The resulting intermediate undergoes oxidative decarboxylation by an Fe(II)/α-ketoglutarate-dependent dioxygenase (IsnB) to yield the terminal isocyanide[2][6]. In the human pathogen Aspergillus fumigatus, a fused didomain enzyme known as XanB performs both of these steps to produce xanthocillin[2][7].

Pathway B: The ScoE Oxidative Decarboxylation Pathway

Discovered in Actinobacteria, this pathway is responsible for INLP biosynthesis. Here, the isocyanide is formed from a single glycine adduct. The nonheme Fe(II)/α-KG-dependent dioxygenase ScoE catalyzes a remarkable four-electron oxidative decarboxylation of the glycyl moiety, providing both the carbon and the nitrogen atoms for the final isocyanide group[2][5][8].

Fig 1. Distinct biosynthetic pathways for natural isocyanide formation.

Quantitative Data in Isocyanide Research

To contextualize the scope and analytical parameters of isocyanide research, the following table summarizes key quantitative metrics derived from recent genomic and chemical ecology studies.

| Metric / Parameter | Value / Data Point | Context / Significance |

| Total Known Natural Isocyanides | ~200 compounds | Highlights the rarity yet structural diversity of this functional group across the tree of life[2][3]. |

| Marine Source Prevalence | 63% | The majority of identified isocyanides are terpenoid derivatives isolated from marine sponges and mollusks[3]. |

| ScoE Isotopic Mass Shift | +1 Da (13C), +2 Da (13C, 15N) | Isotopic labeling proves both the C and N atoms of the ScoE-derived isocyanide originate from a single glycine precursor[5]. |

| Tetrazine Click Detection Limit | ~1.6 μM | Enables high-sensitivity quantification of trace INLPs directly from raw bacterial culture media[9]. |

Self-Validating Experimental Protocols

A major bottleneck in isocyanide drug development is their weak UV-Vis absorption and chemical lability, making traditional bioactivity-guided fractionation highly prone to false negatives. To overcome this, modern workflows exploit the unique bioorthogonal reactivity of the isocyanide carbon[9][10].

Protocol 1: Reactivity-Guided Isolation via Tetrazine Click Chemistry

Causality: By introducing a tetrazine probe, we force a bioorthogonal [4+1] cycloaddition that traps the labile isocyanide as a stable, highly conjugated iminopyrazole. This shifts the mass and creates a strong UV-Vis signal, allowing for reliable LC-HRMS quantification[9][10].

-

Cultivation : Inoculate the target strain (e.g., Streptomyces spp.) in 50 mL of optimal production media. Incubate at 30°C for 5–7 days to reach the stationary phase.

-

Extraction : Lyse the cells and extract the culture broth with a 1:1 volume of ethyl acetate (EtOAc) to partition the lipophilic isocyanides into the organic phase.

-

Concentration : Dry the organic layer under a gentle stream of nitrogen gas to prevent thermal degradation. Resuspend the residue in 1 mL of methanol.

-

Bioorthogonal Ligation : Add 3,6-di-2-pyridyl-1,2,4,5-tetrazine (Py-tetrazine) to a final concentration of 1 mM. Incubate at room temperature for 30 minutes.

-

Self-Validation Check: A successful reaction is visually confirmed by a distinct color shift from red (unreacted tetrazine) to pink (iminopyrazole product)[9].

-

-

LC-HRMS Analysis : Inject 10 μL of the reaction mixture into an LC-HRMS system. Monitor for the specific probe-adduct mass shift and probe-specific MS/MS fragments (e.g., m/z 236) to confirm the presence of the isocyanide[10].

Fig 2. Workflow for tetrazine-based reactivity-guided isolation of isonitriles.

Protocol 2: In vitro Characterization of Isonitrile Synthase (IsnA)

Causality: To definitively prove that IsnA directly condenses ribulose-5-phosphate with an amino acid without requiring external ATP, the reaction must be reconstituted in vitro using purified components. This isolates the specific intermediate prior to IsnB-mediated decarboxylation[6].

-

Protein Expression : Express recombinant IsnA in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography. Dialyze against 50 mM Tris-HCl (pH 7.5) to remove imidazole.

-

Substrate Preparation : Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2 (essential cofactor for phosphate coordination), 1 mM L-Tryptophan, and 2 mM Ribulose-5-phosphate.

-

Enzymatic Reaction : Initiate the reaction by adding 10 μM of purified IsnA. Incubate the mixture at 30°C for 2 hours to allow steady-state turnover.

-

Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid to denature the enzyme and stabilize the intermediate.

-

Analysis : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via HPLC-MS to detect the formation of the C2-imine/isonitrile intermediate[6].

References

-

Xantocillin - Wikipedia -[Link]

-

Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PMC - NIH -[Link]

-

Current Understanding toward Isonitrile Group Biosynthesis and Mechanism - PMC - NIH -[Link]

-

Ironing out New Antibiotic Mechanisms with Xanthocillin X - ResearchGate -[Link]

-

Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus - PMC -[Link]

-

Biosynthesis of isonitrile lipopeptides by conserved nonribosomal peptide synthetase gene clusters in Actinobacteria | PNAS -[Link]

-

Designer tetrazine probes for chemical labeling of isocyanide-containing natural products - ChemRxiv -[Link]

-

Marine Isonitriles and Their Related Compounds - MDPI -[Link]

-

Facile Discovery and Quantification of Isonitrile Natural Products via Tetrazine-Based Click Reactions | Analytical Chemistry -[Link]

Sources

- 1. Xantocillin - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of Isonitrile- and Alkyne-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Current Understanding toward Isonitrile Group Biosynthesis and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fungal Isocyanide Synthases and Xanthocillin Biosynthesis in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

Introduction: Beyond the Odor, A World of Reactivity

An In-Depth Technical Guide to the Electronic Properties of Alkyl Isocyanides for Researchers and Drug Development Professionals

Alkyl isocyanides, also known as isonitriles, are a remarkable class of organic compounds defined by the isocyano functional group (–N≡C). For many years, their notoriously foul odor relegated them to the status of chemical curiosities.[1] However, a deeper understanding of their unique electronic structure has revealed a rich and versatile reactivity, catapulting them to the forefront of modern synthetic chemistry. The pioneering work on isocyanide-based multicomponent reactions (MCRs) has been particularly transformative, establishing these compounds as indispensable tools in medicinal chemistry and drug discovery.[1][2] Their capacity to rapidly generate molecular complexity from simple precursors makes them invaluable for building the diverse compound libraries essential for identifying and optimizing new therapeutic agents.[1][3]

This technical guide provides a comprehensive exploration of the core electronic properties of alkyl isocyanides. We will dissect the nuanced bonding, spectroscopic signatures, and the resultant reactivity that make these molecules so powerful, with a particular focus on the mechanistic underpinnings relevant to their application in pharmaceutical research.

The Electronic Foundation: A Duality of Character

The reactivity of an alkyl isocyanide is a direct consequence of the unique electronic arrangement within the –N≡C functional group. Unlike its more stable nitrile isomer (–C≡N), the isocyanide carbon is connected to the alkyl group via the nitrogen atom.[4] This arrangement creates a fascinating electronic dichotomy.

Bonding, Resonance, and Molecular Orbitals

The isocyanide group is best described by two principal resonance structures: a zwitterionic form with a triple bond and formal charges, and a neutral, carbene-like structure with a double bond.[4][5]

Caption: Resonance structures of the isocyanide functional group.

While high-level valence bond calculations suggest the carbenic structure is a major contributor, both representations are crucial for understanding the group's behavior.[6] The zwitterionic form highlights the formal negative charge on the terminal carbon, suggesting nucleophilicity, while the carbene-like form emphasizes its electron-deficient nature, implying electrophilicity. This dual character is key.[7]

From a molecular orbital (MO) perspective:

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is primarily the non-bonding σ-type lone pair orbital on the terminal carbon atom. This orbital's high energy and accessibility are responsible for the isocyanide's nucleophilic character.[8]

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO consists of a pair of degenerate π* anti-bonding orbitals associated with the C≡N triple bond. These empty orbitals can accept electron density, allowing the isocyanide to act as a π-acceptor or electrophile.[8]

This ability of the terminal carbon to act as both a nucleophile and an electrophile is a rare and powerful feature in organic chemistry, forming the basis for its utility in α-addition reactions.[5]

Physical Properties Stemming from Electronic Structure

The electronic nature of isocyanides directly influences their measurable physical properties.

-

Geometry: The C-N-C bond angle in alkyl isocyanides is nearly 180°, consistent with sp-hybridization at the nitrogen atom.[4] The C≡N bond distance is approximately 115.8 pm, characteristic of a triple bond.[4]

-

Dipole Moment: Alkyl isocyanides are polar molecules. However, their dipole moments (typically ~3 D) are generally lower than those of their corresponding alkyl cyanide (nitrile) isomers (~4 D).[9][10][11] This can be rationalized by the opposing vector contributions of the alkyl-to-nitrogen and the nitrogen-to-carbon bond dipoles in the isocyanide structure.[12]

Spectroscopic Fingerprints of the Isocyano Group

Spectroscopy provides a direct window into the electronic environment of the isocyanide functional group. The unique bonding arrangement gives rise to highly characteristic spectral features.

Infrared (IR) Spectroscopy

The most definitive spectroscopic handle for an isocyanide is its N≡C stretching vibration. This appears as a strong and sharp absorption band in a relatively uncongested region of the IR spectrum, typically between 2110 and 2165 cm⁻¹ .[4] The precise frequency of this band is exquisitely sensitive to the electronic environment, a feature that is particularly useful in coordination chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The isocyanide carbon nucleus is typically observed in the region of 155-160 ppm, though this can vary with substitution.

-

¹⁴N NMR and C-N Coupling: A unique feature arises from the electronic symmetry around the ¹⁴N nucleus. This leads to slow quadrupolar relaxation, which makes it possible to observe spin-spin coupling between the isocyanide ¹³C nucleus and the ¹⁴N nucleus.[4] The observed coupling constants are typically around 5 Hz.[4]

| Spectroscopic Data Summary | |

| Technique | Characteristic Feature & Range |

| Infrared (IR) Spectroscopy | Strong, sharp N≡C stretch: 2110–2165 cm⁻¹[4] |

| ¹³C NMR Spectroscopy | Isocyanide Carbon (R-NC ): ~155-160 ppm |

| ¹³C-¹⁴N Coupling | Observable coupling constant: ~5 Hz[4] |

Reactivity: The Electronic Dichotomy in Action

The amphiphilic (both nucleophilic and electrophilic) nature of the isocyanide carbon governs its wide-ranging reactivity, making it a cornerstone of modern synthetic strategies, especially in the rapid assembly of complex molecular scaffolds.

Multicomponent Reactions (MCRs): The Power of "Stitching"

MCRs are one-pot reactions where three or more reactants combine to form a single product that incorporates portions of all starting materials.[1] Isocyanides are exceptionally well-suited for these transformations due to their ability to undergo α-addition, effectively "stitching" an electrophilic and a nucleophilic component together.[13]

Discovered by Ivar Ugi, this is arguably the most important isocyanide-based MCR.[1][14] It combines an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide to efficiently produce an α-acylamino amide, a common scaffold in medicinal chemistry.[13][14]

Mechanism Causality: The reaction's efficiency stems from a cascade of favorable equilibria.

-

Imine Formation: The aldehyde/ketone and amine rapidly and reversibly form an imine.

-

Nucleophilic Attack & Nitrilium Formation: The nucleophilic isocyanide carbon (HOMO) attacks the electrophilic imine carbon. This is often the rate-determining step and is driven by the formation of a highly reactive, resonance-stabilized nitrilium ion intermediate.[14][15]

-

Nucleophilic Trapping: The carboxylate anion, the most potent nucleophile present, rapidly traps the nitrilium ion.

-

Mumm Rearrangement: A subsequent intramolecular acyl transfer (the Mumm rearrangement) leads to the thermodynamically stable bis-amide product.[14]

Caption: Logical workflow of the Ugi Four-Component Reaction (U-4CR).

The first discovered isocyanide-based MCR, the Passerini reaction, combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[13][14] The mechanism is similar to the Ugi reaction but proceeds without the amine component, with the isocyanide attacking the carbonyl group directly.[14]

Coordination Chemistry: The Isocyanide as a Ligand

Alkyl isocyanides are isoelectronic with carbon monoxide (CO) and serve as excellent ligands for transition metals.[4][16] Their binding to a metal center is a classic example of synergistic σ-donation and π-backbonding, which profoundly alters the electronic properties of both the metal and the ligand.[17][18]

-

σ-Donation: The filled lone-pair orbital (HOMO) on the isocyanide carbon donates electron density to an empty d-orbital on the metal center, forming a strong σ-bond.[17][18]

-

π-Backbonding: Filled d-orbitals on the metal donate electron density back into the empty π* anti-bonding orbitals (LUMO) of the isocyanide.[17][18][19]

This back-donation has two critical and opposing effects: it strengthens the metal-carbon bond but simultaneously populates an anti-bonding orbital on the ligand, which weakens the C≡N triple bond.[17][18]

Experimental Validation: This electronic interplay can be directly observed using IR spectroscopy. As the degree of π-backbonding from an electron-rich metal center increases, the C≡N bond becomes weaker, and its stretching frequency (ν_C≡N) shifts to a lower wavenumber (a "red shift").[17][18] This makes IR spectroscopy a powerful diagnostic tool for probing the electronic environment of metal-isocyanide complexes.

Caption: Synergistic σ-donation and π-backbonding in metal-isocyanide complexes.

Key Experimental Protocols

The synthesis and subsequent characterization of alkyl isocyanides require robust and reliable procedures. The choice of method is often dictated by the desired scale, substrate scope, and safety considerations.

Synthesis via Dehydration of N-Alkylformamides

This is one of the most common and versatile methods for preparing isocyanides.[20][21] The protocol involves the removal of a water molecule from an N-alkylformamide using a strong dehydrating agent in the presence of a base.

Protocol: Synthesis of Cyclohexyl Isocyanide

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add N-cyclohexylformamide (1.0 eq) and anhydrous dichloromethane (DCM, ~0.5 M).

-

Base Addition: Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice-water bath.

-

Causality: Triethylamine is a non-nucleophilic organic base used to quench the HCl generated during the reaction, preventing side reactions with the acid-sensitive isocyanide product.

-

-

Dehydrating Agent: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the stirring solution over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Causality: POCl₃ is a highly effective dehydrating agent that activates the formamide carbonyl for elimination.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting formamide.

-

Workup: Once the reaction is complete, carefully pour the mixture onto 100 mL of crushed ice. Add aqueous sodium carbonate solution until the mixture is basic (pH > 9) to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude isocyanide can be purified by vacuum distillation or column chromatography on silica gel.

-

Self-Validation: The final product's identity and purity should be confirmed by IR (disappearance of the amide C=O stretch, appearance of the N≡C stretch at ~2135 cm⁻¹) and NMR spectroscopy.

-

Workflow for Synthesis and Characterization

A self-validating workflow is critical to ensure the identity and purity of the target isocyanide.

Caption: Self-validating workflow for alkyl isocyanide synthesis and characterization.

Conclusion

Alkyl isocyanides have transitioned from malodorous laboratory curiosities to indispensable reagents in modern chemistry. Their unique electronic structure, characterized by an amphiphilic terminal carbon, endows them with a rich and versatile reactivity profile. This is most powerfully expressed in their application in multicomponent reactions like the Ugi and Passerini reactions, which provide an unparalleled platform for the rapid and efficient synthesis of complex, drug-like molecules.[1] Furthermore, their behavior as ligands in coordination chemistry offers deep insights into metal-ligand bonding interactions. For researchers, scientists, and drug development professionals, a firm grasp of the fundamental electronic properties of alkyl isocyanides is not merely academic; it is the key to unlocking their full synthetic potential and accelerating the discovery of new chemical entities to address pressing therapeutic challenges.

References

-

Wang, Q., & Wang, D. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. Accounts of Chemical Research, 51(5), 1195-1206. [Link]

-

Souldozi, A. (2015). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 20(7), 12065-12119. [Link]

-

Shaikh, I. R., & Shinde, P. B. (2023). Application of Isocyanide-Based Multicomponent Reactions. Encyclopedia, 3(2), 543-562. [Link]

-

NEET coaching. (n.d.). Which has higher dipole moment, alkyl cyanides or alkayl isocyanides ?. Retrieved March 14, 2026, from [Link]

-

Allen. (n.d.). Which has higher dipole moment, alkyl cyanides or alkayl isocyanides ?. Retrieved March 14, 2026, from [Link]

-

Chen, K., & Li, X. (2016). Metal-catalyzed C–H functionalization involving isocyanides. Chemical Society Reviews, 45(24), 6848-6860. [Link]

-

Wikipedia. (n.d.). Isocyanide. Retrieved March 14, 2026, from [Link]

-

Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086-9090. [Link]

-

Study.com. (n.d.). Isocyanide: Structure, Formula & Uses. Retrieved March 14, 2026, from [Link]

-

arXiv. (2025). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide-Metal Interactions. Retrieved March 14, 2026, from [Link]

-

Wikipedia. (n.d.). Transition metal isocyanide complexes. Retrieved March 14, 2026, from [Link]

-

DTIC. (n.d.). ISOCYANIDE SYNTHESIS. Retrieved March 14, 2026, from [Link]

-

Nano Letters. (2025). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions. ACS Publications. [Link]

-

Spies, J., et al. (2022). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Molecules, 27(23), 8506. [Link]

-

Herath, A., & France, S. (2019). Editorial: Isocyanide-Based Multicomponent Reactions. Frontiers in Chemistry, 7, 853. [Link]

-

GeeksforGeeks. (2025). Back Bonding. Retrieved March 14, 2026, from [Link]

-

Scribd. (n.d.). Transition Metal Isocyanide Complexes. Retrieved March 14, 2026, from [Link]

-

Allen.in. (n.d.). An alkyl isocyanide is prepared by. Retrieved March 14, 2026, from [Link]

-

Dömling, A., et al. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. Molecules, 29(2), 295. [Link]

-

Dömling, A. (2020). Isocyanide 2.0. Green Chemistry, 22(20), 6774-6780. [Link]

-

Allen. (n.d.). Dipole moments of alkyl cyanides and alkyl isocyanides are related as. Retrieved March 14, 2026, from [Link]

-

Ekkert, O., et al. (2013). Remarkable coordination behavior of alkyl isocyanides toward unsaturated vicinal frustrated P/B Lewis pairs. Chemical Science, 4(7), 2667-2675. [Link]

-

Institute of Molecular and Translational Medicine. (n.d.). The isocyanide SN2 reaction. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (n.d.). Vibrational frequencies and structural determination of cyanogen isocyanate. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (2025). The Chemistry of Phenylimidotechnetium(V) Complexes with Isocyanides: Steric and Electronic Factors. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (n.d.). A valence bond view of isocyanides' electronic structure. Retrieved March 14, 2026, from [Link]

-

The Journal of Organic Chemistry. (n.d.). Coordination Effects in Organic Reactions. I. A Novel Preparation of t-Alkyl Isocyanide Complexes by N-Alkylation of Hydrogen Cyanide. ACS Publications. [Link]

-

ResearchGate. (n.d.). Selected electronic properties of isocyanides. Retrieved March 14, 2026, from [Link]

-

Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions. (2025). PMC. [Link]

-

Efficacy of radical reactions of isocyanides with heteroatom radicals in organic synthesis. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Isocyanide Chemistry: Applications in Synthesis and Material Science. Retrieved March 14, 2026, from [Link]

-

Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules. (n.d.). PMC. [Link]

-

EaseToLearn.com. (n.d.). Cyanides and Isocyanides. Retrieved March 14, 2026, from [Link]

-

YouTube. (2024). isocyanide Ligands and backbonding ability. Retrieved March 14, 2026, from [Link]

-

ResearchGate. (2025). Isocyanide-based multicomponent reactions in drug discovery. Retrieved March 14, 2026, from [Link]

-

Brainly. (n.d.). Question 5, Organic Chemistry - 13. Organic Compounds Containing Nitrogen, Nootan ISC Chemistry Class 12. Retrieved March 14, 2026, from [Link]

-

OSTI.GOV. (2025). Single-Molecule Vibrational Characterization of Binding Geometry Effects on Isocyanide–Metal Interactions. Retrieved March 14, 2026, from [Link]

-

Baran Lab. (n.d.). Isocyanide Chemistry. Retrieved March 14, 2026, from [Link]

-

Inorganic Chemistry. (n.d.). Electronic structure and spectra of square-planar alkyl isocyanide complexes. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Editorial: Isocyanide-Based Multicomponent Reactions [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Isocyanide - Wikipedia [en.wikipedia.org]

- 5. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isocyanide 2.0 - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02722G [pubs.rsc.org]

- 8. imtm.cz [imtm.cz]

- 9. allen.in [allen.in]

- 10. EaseToLearn.com [easetolearn.com]

- 11. brainly.in [brainly.in]

- 12. allen.in [allen.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 17. arxiv.org [arxiv.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Back Bonding - GeeksforGeeks [geeksforgeeks.org]

- 20. Isocyanide: Structure, Formula & Uses | Study.com [study.com]

- 21. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

2-Pentyl Isocyanide as a Ligand in Organometallic Chemistry: Application Notes and Protocols

Introduction: Unveiling the Potential of 2-Pentyl Isocyanide in Coordination Chemistry

In the vast landscape of organometallic chemistry, isocyanides (or isonitriles) stand out as a versatile class of ligands. Their unique electronic structure, characterized by a resonance between a triple-bonded, charge-separated form (R-N⁺≡C⁻) and a double-bonded, carbene-like form (R-N=C:), allows them to act as potent σ-donors and tunable π-acceptors.[1] This electronic flexibility, coupled with the ability to sterically tune the ligand by varying the R-group, has led to their widespread use in stabilizing a range of metal complexes and in catalytic applications.[2][3]

This guide focuses on a specific, yet underexplored, member of this family: 2-pentyl isocyanide . With its chiral, non-linear alkyl chain, 2-pentyl isocyanide presents an intriguing ligand for chemists seeking to impart specific steric and electronic properties to metal centers. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed protocols for its synthesis, characterization, and application as a ligand in the synthesis of novel organometallic complexes.

Physicochemical Properties and Safety Considerations

A thorough understanding of the ligand's properties is paramount for its safe and effective use.

Table 1: Physicochemical Properties of 2-Pentyl Isocyanide

| Property | Value | Source |

| IUPAC Name | 2-isocyanopentane | PubChem |

| CAS Number | 355377-26-3 | PubChem[4] |

| Molecular Formula | C₆H₁₁N | PubChem[4] |

| Molecular Weight | 97.16 g/mol | PubChem[4] |

| Appearance | Colorless liquid (presumed) | General knowledge |

| Odor | Pungent, obnoxious | General knowledge[5] |

| Solubility | Soluble in many organic solvents | General knowledge |

Safety and Handling:

2-Pentyl isocyanide is classified as a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood.[4]

-

Hazards: Flammable liquid and vapor. Toxic if swallowed or in contact with skin.[4] May cause skin and serious eye irritation, as well as respiratory irritation.[6][7] May cause allergy or asthma symptoms if inhaled.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. All manipulations should be performed in a certified chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.

Synthesis of 2-Pentyl Isocyanide

The synthesis of alkyl isocyanides can be achieved through several established methods. The two most common and effective routes are the dehydration of N-alkylformamides and the Hofmann isocyanide (or carbylamine) synthesis.[10][11]

Protocol 1: Synthesis via Dehydration of N-(2-Pentyl)formamide

This method is often preferred due to its relatively high yields and avoidance of highly toxic reagents like chloroform in the main reaction step.

Workflow Diagram:

Caption: Workflow for the synthesis of 2-pentyl isocyanide via formamide dehydration.

Experimental Protocol:

Step 1: Synthesis of N-(2-Pentyl)formamide

-

In a round-bottom flask equipped with a reflux condenser, combine 2-pentylamine (1.0 mol) and an excess of formic acid (1.5 mol).

-

Heat the mixture to reflux for 4-6 hours.

-

Allow the mixture to cool to room temperature and then pour it into a large volume of ice water.

-

Extract the aqueous mixture with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude N-(2-pentyl)formamide. This can be purified by distillation if necessary.

Step 2: Dehydration to 2-Pentyl Isocyanide

-

Caution! This step should be performed in a highly efficient fume hood due to the potent odor of the isocyanide product.

-

To a solution of N-(2-pentyl)formamide (0.5 mol) and triethylamine (1.5 mol) in anhydrous dichloromethane (500 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (0.6 mol) dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by TLC or GC-MS.

Step 3: Workup and Purification

-

Carefully pour the reaction mixture into a flask containing crushed ice and water.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the dichloromethane by distillation at atmospheric pressure.

-

The crude 2-pentyl isocyanide is then purified by vacuum distillation to yield a colorless liquid.

Protocol 2: Hofmann Isocyanide (Carbylamine) Synthesis

This classic method involves the reaction of a primary amine with chloroform and a strong base, often under phase-transfer catalysis.[5][11]

Experimental Protocol:

-

Caution! This reaction generates carbon monoxide and the highly odorous isocyanide. Perform in a well-ventilated fume hood.

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, prepare a solution of sodium hydroxide (3.0 mol) in water (300 mL).

-

In the dropping funnel, prepare a mixture of 2-pentylamine (1.0 mol), chloroform (1.0 mol), and a catalytic amount of benzyltriethylammonium chloride (phase-transfer catalyst) in dichloromethane (300 mL).

-

While stirring the sodium hydroxide solution vigorously, add the mixture from the dropping funnel dropwise. The reaction is exothermic and may begin to reflux.

-

After the addition is complete, continue stirring the mixture for an additional 2-3 hours at room temperature.

-

Dilute the reaction mixture with ice water and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water and then brine.

-

Dry over anhydrous magnesium sulfate, filter, and purify by vacuum distillation as described in Protocol 1.

2-Pentyl Isocyanide as a Ligand: Properties and Expectations

While specific experimental data for 2-pentyl isocyanide complexes are scarce, its behavior as a ligand can be predicted based on the well-established properties of other alkyl isocyanides.

-

Electronic Properties: As an alkyl isocyanide, 2-pentyl isocyanide is expected to be a strong σ-donor and a relatively weak π-acceptor.[1] This is in contrast to aryl isocyanides or those with electron-withdrawing groups, which exhibit stronger π-accepting character.[12] The electron-donating nature of the pentyl group will increase the electron density on the metal center, which can influence the reactivity of the resulting complex.

-